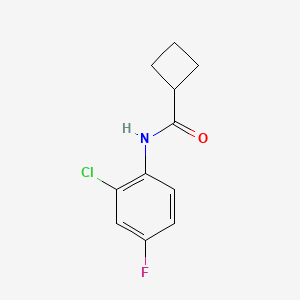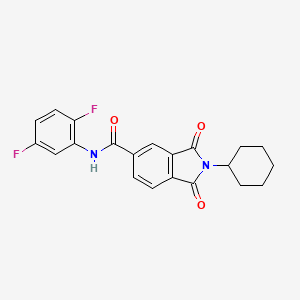
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells.
Wirkmechanismus
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide disrupts the TCA cycle and reduces ATP production, leading to cancer cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide also inhibits the phosphorylation of AKT, a protein that promotes cell survival and proliferation. In addition, 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has shown efficacy in preclinical models of various types of cancer, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the development of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide as an anticancer agent. One direction is to test 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide and to identify biomarkers that can predict response to treatment. Finally, the development of more potent and selective inhibitors of mitochondrial TCA cycle enzymes may lead to the discovery of new anticancer agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide involves the condensation of 2,5-difluoroaniline with cyclohexanone in the presence of sodium hydroxide to form 2-cyclohexyl-2,5-difluoroaniline. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide (2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide).
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. In vitro studies have shown that 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells by disrupting the TCA cycle and inhibiting ATP production. In vivo studies have demonstrated that 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-13-7-9-17(23)18(11-13)24-19(26)12-6-8-15-16(10-12)21(28)25(20(15)27)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCHLIPCANAIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
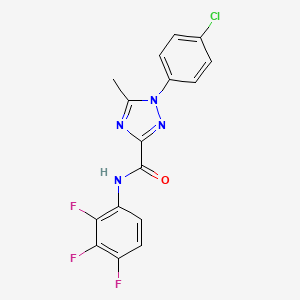

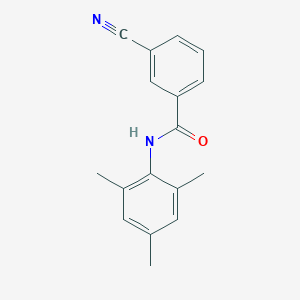
![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
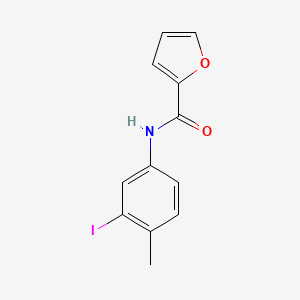
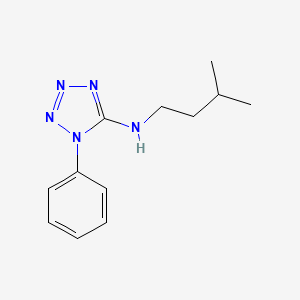
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

